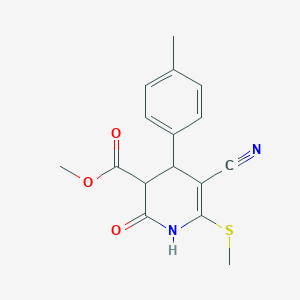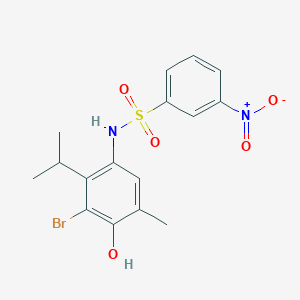![molecular formula C18H19NO5 B3960664 methyl 4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B3960664.png)
methyl 4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzoate
Übersicht
Beschreibung
Methyl 4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzoate, also known as MPMP, is a synthetic compound that has been studied for its potential applications in the field of medicine. MPMP is a derivative of benzoic acid and has been shown to exhibit anti-inflammatory and anti-tumor properties.
Wirkmechanismus
The mechanism of action of methyl 4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzoate is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor properties, but its effects on other physiological processes are not well understood. Studies have suggested that this compound may have an effect on the immune system, as it has been shown to inhibit the production of certain cytokines involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzoate in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to some other anti-inflammatory and anti-tumor compounds. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects on specific physiological processes.
Zukünftige Richtungen
There are several future directions for research on methyl 4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzoate. One area of interest is its potential applications in the treatment of cancer. Studies have shown that this compound has anti-tumor properties, but more research is needed to determine its effectiveness in treating different types of cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on different physiological processes. Finally, there is a need for more studies to evaluate the safety and toxicity of this compound, particularly in human subjects.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzoate has been studied for its potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Studies have shown that this compound has anti-inflammatory properties and can inhibit the activity of certain enzymes involved in the inflammatory response. Additionally, this compound has been shown to have anti-tumor properties and can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
methyl 4-[2-(2-methoxyphenoxy)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-12(24-16-7-5-4-6-15(16)22-2)17(20)19-14-10-8-13(9-11-14)18(21)23-3/h4-12H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFLUBRZMCHEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B3960581.png)
![2-bromo-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3960597.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-4-nitrobenzamide](/img/structure/B3960604.png)
![4-fluoro-N-(4-methylphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3960611.png)


![methyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B3960655.png)
![methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B3960669.png)
![butyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3960681.png)

![3-{[(4-chlorophenyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide](/img/structure/B3960690.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3960697.png)
![8-{[(4-chlorophenyl)(phenyl)methyl]thio}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3960704.png)